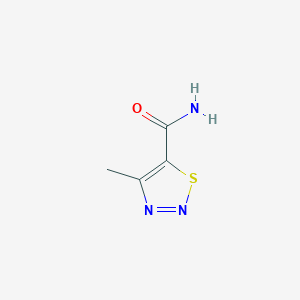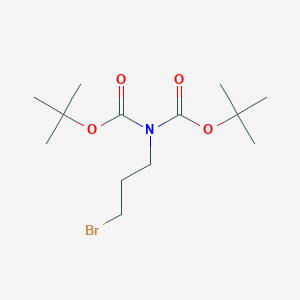
3-(Dimethylamino)-1H-benzimidazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-1H-benzimidazole-2-thione is a heterocyclic compound that features a benzimidazole ring substituted with a dimethylamino group at the 3-position and a thione group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1H-benzimidazole-2-thione typically involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by the introduction of a dimethylamino group. One common method involves the following steps:
Formation of Benzimidazole Core: o-Phenylenediamine reacts with carbon disulfide in the presence of a base such as potassium hydroxide to form benzimidazole-2-thione.
Introduction of Dimethylamino Group: The benzimidazole-2-thione is then treated with dimethylamine under suitable conditions to introduce the dimethylamino group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1H-benzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
3-(Dimethylamino)-1H-benzimidazole-2-thione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1H-benzimidazole-2-thione involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thione group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. Additionally, the dimethylamino group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-Dimethylamino-1-arylpropenones: These compounds share the dimethylamino group but differ in their core structure.
Dimethylaminopropylamine: Similar in having a dimethylamino group but with a different backbone.
3-Dimethylaminoacrolein: Contains a dimethylamino group and an aldehyde functionality.
Uniqueness
3-(Dimethylamino)-1H-benzimidazole-2-thione is unique due to its combination of a benzimidazole core, a thione group, and a dimethylamino substituent. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(dimethylamino)-1H-benzimidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-11(2)12-8-6-4-3-5-7(8)10-9(12)13/h3-6H,1-2H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNOXPPRWRJZST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C2=CC=CC=C2NC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde(9ci)](/img/structure/B64291.png)

![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)


![4-Propyl-1H-benzo[d]imidazol-5-amine](/img/structure/B64308.png)




![6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B64315.png)


